3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-18-8-11-20(12-9-18)15-30-23-13-10-19(2)14-22(23)25-26(30)27(31)29(17-28-25)16-21-6-4-5-7-24(21)32-3/h4-14,17H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAJONOLBKANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various benzyl halides, methoxybenzyl chloride, and methylbenzyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities, including antiviral and enzyme inhibitory properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Bioactivity: Fluorinated analogs (e.g., ) demonstrate nanomolar anti-HBV activity, likely due to enhanced electronic interactions with viral enzymes . The target compound’s methyl and methoxy groups may reduce potency compared to fluoro derivatives but improve metabolic stability. Methoxy groups (e.g., ) correlate with improved aqueous solubility (2.5 µg/mL at pH 7.4), suggesting the target compound’s 2-methoxybenzyl group may enhance bioavailability compared to purely hydrophobic substituents .
Crystallography & Computational Insights: The 8-fluoro analog () crystallizes in a monoclinic P21/n space group, with Hirshfeld analysis revealing dominant H···F and C···H interactions stabilizing its structure . Similar intermolecular forces may govern the target compound’s solid-state behavior.
Biological Activity
The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with methoxy and methyl phenyl groups, which may influence its biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 20 | |
| Compound B | S. aureus | 25 | |
| Compound C | P. aeruginosa | 22 |
In particular, the presence of methoxy groups in the structure has been associated with enhanced antibacterial activity. The compound's efficacy was compared to standard antibiotics like chloramphenicol and nystatin, showing comparable or superior effects in some cases .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. Notably:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of pyrimidine derivatives. Research indicates that substitutions on the phenyl rings and variations in the alkyl groups can significantly affect the pharmacological profile.
Key Findings on SAR:
Q & A
Basic: What are the common synthetic routes for this pyrimidoindole derivative, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
Core Formation : Cyclization of indole or pyrimidine precursors under acidic or basic conditions to construct the pyrimido[5,4-b]indole core (e.g., using HCl at 120°C for cyclization ).
Substituent Introduction : Alkylation or substitution reactions to attach the 2-methoxybenzyl and 4-methylbenzyl groups. For example, nucleophilic substitution with alkyl halides in polar aprotic solvents like DMF or DMSO .
Optimization : Yield improvements can be achieved by controlling reaction time, temperature (e.g., 60–100°C for substitution reactions ), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purification via column chromatography or recrystallization ensures high purity .
Basic: Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions and core structure (e.g., aromatic proton signals at δ 7.2–8.0 ppm ).
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% purity threshold for biological testing ).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values ).
- X-ray Crystallography : Resolves 3D conformation to verify stereochemistry and intermolecular interactions .
Advanced: How can researchers design experiments to elucidate molecular targets and mechanisms of action?
Answer:
- Target Identification :
- Mechanistic Studies :
Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic instability (e.g., cytochrome P450 assays ).
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and reduce clearance .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain reduced in vivo activity .
- Dose Escalation Studies : Test higher doses in animal models to overcome poor absorption .
Advanced: How can SAR studies improve potency and selectivity?
Answer:
- Substituent Variation : Systematically modify the 2-methoxybenzyl (e.g., replace methoxy with halogens or bulky groups) and 4-methylbenzyl groups to assess steric/electronic effects .
- Scaffold Hopping : Replace the pyrimidoindole core with quinazoline or purine analogs to explore new binding motifs .
- Bioisosteric Replacement : Substitute sulfur atoms in thioether linkages with selenium or oxygen to modulate reactivity .
- In Silico SAR : QSAR models prioritize analogs with predicted higher binding affinity .
Advanced: What methodologies assess metabolic stability and optimize pharmacokinetics?
Answer:
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to measure half-life and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation ).
- Stability Enhancements :
- Prodrug Design : Mask polar groups (e.g., carboxylic acids) as esters to improve absorption, which are cleaved in vivo .
- Plasma Protein Binding Assays : Evaluate free drug concentration using equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
